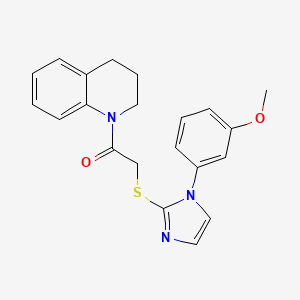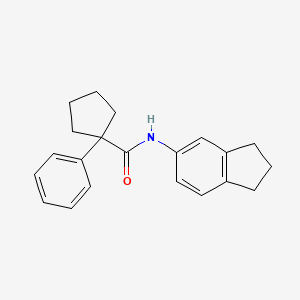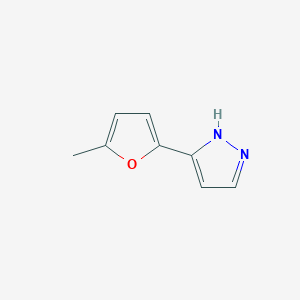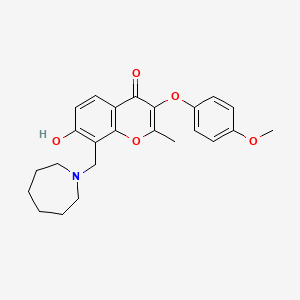![molecular formula C19H23N5O B2713656 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2034561-52-7](/img/structure/B2713656.png)
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a triazole ring, a naphthalene moiety, and a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea typically involves multi-step organic reactions. One common route starts with the preparation of the triazole ring, followed by the introduction of the butan-2-yl group. The naphthalene moiety is then attached via a methyl linkage, and finally, the urea group is introduced through a reaction with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The triazole ring and the naphthalene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the triazole ring.
Substitution: Various substitution reactions can occur, particularly at the triazole ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins. The urea linkage can form hydrogen bonds, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(phenyl)methyl]urea
- 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(benzyl)methyl]urea
Uniqueness
The presence of the naphthalene moiety in 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea distinguishes it from similar compounds, potentially offering unique binding properties and interactions in biological systems.
Eigenschaften
IUPAC Name |
1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14(2)18(11-24-13-20-12-22-24)23-19(25)21-10-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12-14,18H,10-11H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZPBBHGKSIPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide](/img/structure/B2713577.png)
![4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one](/img/structure/B2713582.png)



![3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2713587.png)

![2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene](/img/structure/B2713589.png)


![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2713593.png)

